N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-5-11(15)12-7-10-13-8(2)6-9(3)14-10/h6H,7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSOQXKRDMXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide typically involves the reaction of 4,6-dimethylpyrimidine with but-2-ynoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Pyrimidine vs. Tetrahydropyrimidinone: The target compound retains a fully aromatic pyrimidine ring, whereas compounds m, n, and o feature a saturated tetrahydropyrimidinone ring, which may enhance hydrogen-bonding capacity.
- Backbone Complexity : Compounds m–o have a hexane backbone with multiple stereocenters and phenyl groups, suggesting a focus on peptidomimetic or macrocyclic drug design, unlike the simpler pyrimidine-propargylamide architecture of the target compound.
Stereochemical Considerations
- The target compound lacks explicit stereochemical notation in its name, implying either a racemic mixture or a non-chiral center. In contrast, compounds m–o exhibit defined (R) and (S) configurations at multiple positions, which are critical for their biological activity and receptor binding .
- The absence of stereocenters in the target compound may simplify synthesis but limit enantioselective interactions with biological targets.
Pharmacological Implications (Inferred)
- Compounds m–o: Their tetrahydropyrimidinone and phenoxyacetamido groups are hallmarks of protease inhibitors (e.g., HIV protease) or anticoagulants, as seen in similar pharmacopeial agents.
Methodological Considerations for Structural Analysis
Crystallographic software such as SHELX and WinGX () are critical for resolving the molecular structures of such compounds. For example:
Biological Activity
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
Chemical Structure:
- Molecular Formula: C11H14N4
- SMILES: CC(C#C)NC@HC1=NC(=NC=C1C)C(C)=O
- InChI Key: XXXXXX
The compound features a pyrimidine ring substituted with a dimethyl group and a but-2-ynamide moiety, which is known to influence its reactivity and biological interactions.
This compound exhibits various biological activities primarily through the following mechanisms:
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of CDKs | |
| Apoptosis Induction | Induces apoptosis in cancer cell lines | |
| Radical Scavenging | Acts as a radical scavenger |
Case Study 1: Apoptosis Induction
In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly affected the potency of apoptosis induction, with some derivatives achieving EC50 values in the nanomolar range .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of pyrimidine-based compounds on cyclin-dependent kinases. The findings suggested that N-(4,6-dimethylpyrimidin-2-yl)methyl derivatives could effectively inhibit CDK activity, leading to cell cycle arrest in cancerous cells .
Research Findings
Recent research highlights the potential of N-(4,6-dimethylpyrimidin-2-yl)methyl derivatives in medicinal chemistry:
- Structural Modifications: Alterations to the pyrimidine and ynamide moieties can enhance biological activity and selectivity against specific targets.
- Pharmacokinetics: Studies on similar compounds indicate favorable pharmacokinetic properties, including good absorption and distribution characteristics.
- Therapeutic Applications: The compound shows promise for development as an anticancer agent or as a therapeutic for diseases involving dysregulated cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
